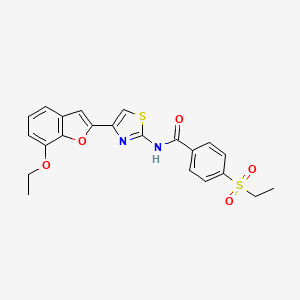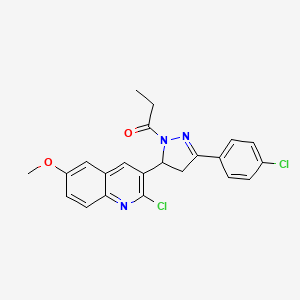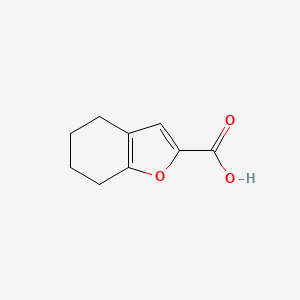![molecular formula C12H19Cl2FN2 B2791369 (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride CAS No. 1349702-27-7](/img/structure/B2791369.png)
(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C5H12N2·2HCl . It is a solid substance at 20 degrees Celsius . It appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
This compound has a melting point range of 206.0 to 210.0 degrees Celsius . Its specific rotation [a]20/D is -1.0 to -3.0 degrees (C=1, H2O) . It is soluble in water .Mécanisme D'action
The exact mechanism of action of FPMD is not fully understood, but it is believed to act primarily as a selective serotonin reuptake inhibitor (SSRI), meaning that it inhibits the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter. This, in turn, is believed to contribute to its antidepressant and analgesic effects.
Biochemical and Physiological Effects:
FPMD has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FPMD in lab experiments is its selectivity for the serotonin transporter, which allows for the specific modulation of this neurotransmitter system. However, one of the main limitations of using FPMD is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Orientations Futures
There are several potential future directions for research on FPMD. One area of interest is the development of new drugs based on the structure of FPMD, which could exhibit improved pharmacological properties and reduced side effects compared to existing drugs. Another area of interest is the study of the long-term effects of FPMD in animal models, which could provide valuable insights into its potential use as a therapeutic agent for various conditions. Additionally, the study of the mechanisms underlying the anti-inflammatory effects of FPMD could lead to the development of new treatments for inflammatory diseases.
Méthodes De Synthèse
FPMD can be synthesized through various methods, including the reductive amination of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent, followed by the isolation and purification of the resulting product. Another method involves the condensation of 4-fluorobenzaldehyde with piperidine in the presence of an acid catalyst, followed by the reduction of the resulting imine to yield FPMD.
Applications De Recherche Scientifique
FPMD has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory, analgesic, and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of these conditions. FPMD has also been studied for its potential use as a tool in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitter systems in the brain.
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Propriétés
IUPAC Name |
(3R)-N-[(4-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKNUFYOEQLCAQ-CURYUGHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

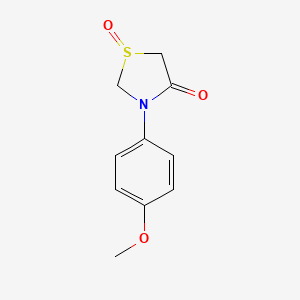
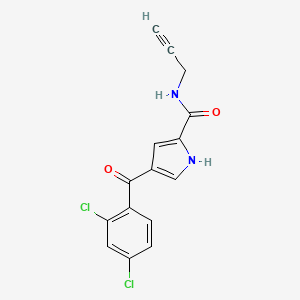
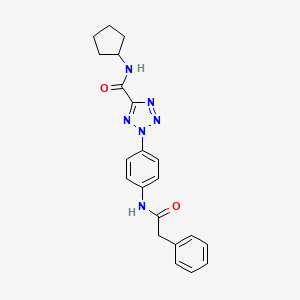
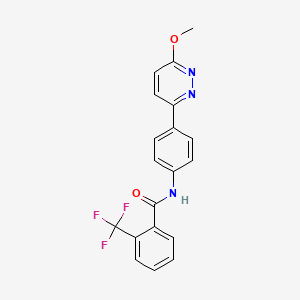

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)
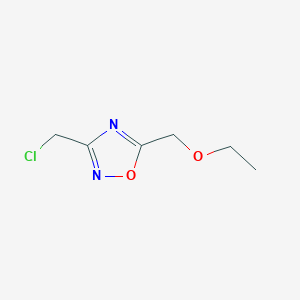

![N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2791302.png)
